N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 899964-54-6
Cat. No.: VC5278077
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899964-54-6 |
|---|---|
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 389.47 |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H19N3O2S/c1-15-6-8-16(9-7-15)21(26)25(14-17-5-3-4-12-23-17)22-24-19-11-10-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3 |
| Standard InChI Key | NOUUKXBHBGDSQH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS: 923193-21-9) has a molecular formula of C₂₂H₁₉N₃O₂S and a molecular weight of 389.5 g/mol . The compound’s structure integrates three key components:
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A 6-methoxybenzo[d]thiazole ring, which contributes to planar aromaticity and potential intercalation properties.
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A 4-methylbenzamide group, enhancing lipophilicity and influencing binding affinity.
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A pyridin-2-ylmethyl substituent, introducing basicity and hydrogen-bonding capabilities.
The methoxy group at the 6-position of the benzothiazole ring is critical for modulating electronic effects, while the methyl group on the benzamide moiety may improve metabolic stability .
Synthetic Routes and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound typically involves sequential reactions to assemble its heterocyclic and aromatic components. A generalized approach includes:
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Benzothiazole Ring Formation: Condensation of 2-aminothiophenol with a substituted benzaldehyde under acidic conditions yields the benzothiazole core.
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Methoxy Group Introduction: Electrophilic aromatic substitution or Ullmann-type coupling introduces the methoxy group at the 6-position.
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Pyridinylmethyl Attachment: Alkylation of the benzothiazole amine with 2-(bromomethyl)pyridine forms the N-(pyridin-2-ylmethyl) linkage.
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Benzamide Coupling: Acylation with 4-methylbenzoyl chloride completes the structure.
Industrial-Scale Considerations
Industrial production prioritizes atom economy and solvent recovery. Continuous flow reactors are employed to enhance reaction efficiency, while palladium catalysts facilitate cross-coupling steps. Yield optimization often exceeds 70% in pilot studies, though scalability challenges persist due to the nitro group’s sensitivity.
Physicochemical Properties and Stability
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 389.5 g/mol | |
| LogP (Predicted) | 3.2 ± 0.4 | |
| Aqueous Solubility | <1 μg/mL (pH 7.4) | |
| Thermal Stability | Decomposes above 250°C |
The compound’s low solubility necessitates formulation strategies such as nanoparticulate dispersion or prodrug derivatization. Stability studies indicate susceptibility to photodegradation, warranting storage in amber vials under inert atmospheres.
Hypothetical Biological Mechanisms and Applications
Antimicrobial Activity
Structural analogs with nitro or methyl substituents demonstrate Gram-positive antibacterial activity (MIC: 8–32 μM). The 4-methyl group in this compound may improve membrane penetration, though empirical validation is pending.
Enzyme Inhibition
The benzamide scaffold is a known pharmacophore for cyclooxygenase-2 (COX-2) and tyrosine kinase inhibition. Molecular docking simulations predict moderate affinity for COX-2 (ΔG: -8.2 kcal/mol), positioning it as a lead for anti-inflammatory drug development.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Activity | Notes |
|---|---|---|---|
| Target Compound | C₂₂H₁₉N₃O₂S | Hypothetical anticancer | 6-methoxy, 4-methyl substituents |
| N-(5-Methoxy analog) | C₂₂H₁₉N₃O₂S | Antibacterial | 5-methoxy reduces lipophilicity |
| N-(6-Nitrobenzo[d]thiazol-2-yl) derivative | C₂₁H₁₆N₄O₄S | COX-2 inhibition | Nitro group enhances reactivity |
The 6-methoxy substitution in the target compound confers superior metabolic stability compared to nitro-containing analogs, albeit at the cost of reduced electrophilicity.
Challenges and Future Directions
Research Gaps
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In Vivo Pharmacokinetics: No data exist on bioavailability or tissue distribution.
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Toxicity Profile: Acute toxicity studies in mammalian models are urgently needed.
Synthetic Chemistry Priorities
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Green Chemistry: Explore biocatalytic methods to replace toxic solvents (e.g., DMF).
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Stereoselective Synthesis: Investigate chiral variants for targeted therapy.
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